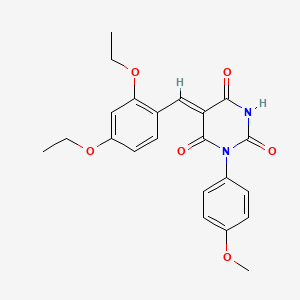
4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinecarboxamide, commonly known as MeOPP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
MeOPP acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand serotonin. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. MeOPP also has affinity for other receptors such as the α2-adrenoceptor and the dopamine D2 receptor, but its effects on these receptors are less well understood.
Biochemical and Physiological Effects:
MeOPP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and memory retention. MeOPP may have potential as a treatment for anxiety disorders, depression, and cognitive impairment. However, further research is needed to fully understand its effects and potential therapeutic applications.
実験室実験の利点と制限
MeOPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the 5-HT1A receptor are well characterized. MeOPP can be used to study the role of the 5-HT1A receptor in various physiological and behavioral processes. However, there are also limitations to its use. MeOPP has low selectivity for the 5-HT1A receptor and can bind to other receptors, which may complicate interpretation of results. Additionally, its effects on humans are not well understood, so caution should be exercised when extrapolating findings from animal studies.
将来の方向性
There are several directions for future research on MeOPP. One area of interest is the development of more selective and potent ligands for the 5-HT1A receptor. These ligands could be used to better understand the role of the receptor in various processes and to develop new drugs for the treatment of psychiatric disorders. Another area of interest is the investigation of MeOPP's effects on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Finally, research on the pharmacokinetics and toxicity of MeOPP is needed to determine its safety and potential for clinical use.
合成法
MeOPP can be synthesized by reacting 2-methoxyphenylpiperazine with N,N-dimethylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields MeOPP as a white crystalline solid with a melting point of 141-144°C. The purity of MeOPP can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
MeOPP has potential applications in scientific research as a tool to study the central nervous system. It has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. MeOPP can be used to investigate the role of the 5-HT1A receptor in these processes and to develop new drugs that target this receptor.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)14(18)17-10-8-16(9-11-17)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHAAKDYWSSMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)